6-Oxaspiro[3.4]octan-1-one
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Overview
Description
6-Oxaspiro[34]octan-1-one is a chemical compound with the molecular formula C7H10O2 It is a spirocyclic compound, meaning it contains a spiro-connected ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the synthetic routes for preparing 6-Oxaspiro[3.4]octan-1-one involves the reaction of 2,3-dihydrofuran with t-butyllithium in anhydrous tetrahydrofuran at -78°C. The reaction mixture is then treated with 1,3-dichloroacetone, followed by the addition of lithium naphthalenide. The resulting product is purified through chromatography to obtain this compound .
Industrial Production Methods
While specific industrial production methods for 6-Oxaspiro[3
Chemical Reactions Analysis
Types of Reactions
6-Oxaspiro[3.4]octan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of alcohols or other reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.
Scientific Research Applications
6-Oxaspiro[3.4]octan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Oxaspiro[3.4]octan-1-one involves its interaction with specific molecular targets and pathways. The compound’s unique spirocyclic structure allows it to interact with enzymes and receptors in a specific manner, potentially leading to various biological effects. Detailed studies on its mechanism of action are still ongoing, and further research is needed to fully understand its molecular targets and pathways .
Comparison with Similar Compounds
Similar Compounds
6-Oxaspiro[3.4]octan-2-one: A similar compound with a different position of the oxygen atom in the spirocyclic ring.
Spiro[2,2-dimethyl-benzofuran, bicyclo[4.2.0]octane]-7-one: Another spirocyclic compound with a fused oxygen-containing rigid skeleton.
Uniqueness
6-Oxaspiro[3.4]octan-1-one is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications.
Properties
IUPAC Name |
6-oxaspiro[3.4]octan-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O2/c8-6-1-2-7(6)3-4-9-5-7/h1-5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSIQMFSZUYJAMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1=O)CCOC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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